2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid
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Overview
Description
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid, also known as BMA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid exerts its therapeutic effects through various mechanisms of action. In cancer cells, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid reduces amyloid-beta peptide accumulation by inhibiting the activity of beta-secretase and gamma-secretase enzymes. In Parkinson's disease, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been found to inhibit tumor growth and metastasis, reduce angiogenesis, and enhance the immune response. In Alzheimer's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to reduce inflammation and oxidative stress, and improve synaptic plasticity and cognitive function. In Parkinson's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been found to improve motor function and reduce neuroinflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid also has some limitations, such as its relatively high cost, low yield, and potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid, as well as its potential synergistic effects with other anticancer drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid treatment on cognitive function and disease progression. In Parkinson's disease research, future studies should investigate the potential neuroprotective effects of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid in clinical trials. Moreover, the potential applications of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid in other diseases, such as diabetes and cardiovascular disease, should also be explored.
Synthesis Methods
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-methylbutanoic acid. The final product is then purified through recrystallization.
Scientific Research Applications
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been found to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In Parkinson's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-6-10(14)4-5-11(9)18-3/h4-6,8,12,15H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZKQMSMVWYAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.